molecular formula C10H11ClN2 B13331101 6-Chloro-2-propylimidazo[1,2-A]pyridine

6-Chloro-2-propylimidazo[1,2-A]pyridine

Cat. No.: B13331101
M. Wt: 194.66 g/mol
InChI Key: SKUMPGBEOUNKPR-UHFFFAOYSA-N
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Description

6-Chloro-2-propylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The presence of a chlorine atom at the 6th position and a propyl group at the 2nd position of the imidazo[1,2-A]pyridine ring enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-propylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination. One common method involves the use of 2-aminopyridine and propionaldehyde in the presence of a catalyst such as acetic acid, followed by cyclization under reflux conditions. The resulting imidazo[1,2-A]pyridine intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-propylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-A]pyridine derivatives, depending on the nature of the nucleophile used in substitution reactions .

Scientific Research Applications

6-Chloro-2-propylimidazo[1,2-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-propylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

6-Chloro-2-propylimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives, such as:

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

6-chloro-2-propylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H11ClN2/c1-2-3-9-7-13-6-8(11)4-5-10(13)12-9/h4-7H,2-3H2,1H3

InChI Key

SKUMPGBEOUNKPR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN2C=C(C=CC2=N1)Cl

Origin of Product

United States

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